Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate
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Overview
Description
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is an organic compound with the molecular formula C12H18O4 It is a derivative of butanoic acid and features a cyclopropyl group, which is a three-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with cyclopropyl methyl ketone under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or an acid like hydrochloric acid. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The compound is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The cyclopropyl group in the molecule can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the cyclopropyl group.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
Cyclopropyl methyl ketone: Contains the cyclopropyl group but lacks the ester functionality.
Uniqueness
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is unique due to the presence of both the cyclopropyl group and the ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
- CAS Number : 630399-84-7
The compound features a cyclopropyl group which may contribute to its unique biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: In Vitro Anticancer Activity
In a study assessing the compound's efficacy against A549 (lung cancer) and HCT116 (colon cancer) cell lines, it exhibited an IC50 value of approximately 25 µM for A549 cells and 30 µM for HCT116 cells. These results indicate a promising anticancer profile compared to standard chemotherapeutics like doxorubicin, which has an IC50 of around 10 µM for the same cell lines.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
A549 | 25 | Doxorubicin | 10 |
HCT116 | 30 | Doxorubicin | 10 |
This data suggests that while not as potent as doxorubicin, this compound shows moderate activity that warrants further investigation.
Antimicrobial Activity
The compound's antimicrobial properties were assessed using the disc diffusion method against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli.
Antimicrobial Efficacy Table
Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
---|---|---|---|
Staphylococcus aureus | 15 | Penicillin | 20 |
Escherichia coli | 12 | Ampicillin | 18 |
These findings suggest that this compound possesses antimicrobial properties that could be explored for therapeutic applications.
The proposed mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, molecular docking studies have indicated that the compound can effectively bind to targets such as Bcl-2 and other proteins involved in apoptosis regulation.
Properties
Molecular Formula |
C12H18O4 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-cyclopropyl-3-methyl-4-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-4-16-12(15)10(8(3)13)7(2)11(14)9-5-6-9/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
FCABNNBDEWPYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C1CC1)C(=O)C |
Origin of Product |
United States |
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